Technical Guide: Synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
Technical Guide: Synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
This technical guide details the synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate , a critical pharmacophore often associated with HIV integrase strand transfer inhibitors (INSTIs) like Raltegravir.[1]
The guide prioritizes the Dihydroxyfumarate Route for its direct access to the 5,6-dihydroxy substitution pattern, while noting the Methoxyacetate/Oxalate Route as a robust industrial alternative for large-scale processing.[1]
Executive Summary
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Target Molecule: Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate[1]
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CAS Registry: 954241-05-5 (Acid form), 886363-38-6 (Related ester analogs)[1]
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Core Application: Precursor for HIV-1 Integrase Inhibitors (e.g., Raltegravir analogs).[1] The 5,6-dihydroxy-4-carboxylate motif is essential for the "two-metal ion" chelation mechanism required to inhibit the viral integrase enzyme.[1]
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Synthetic Strategy: Convergent cyclocondensation of a C3-amidine fragment (Isobutyramidine) with a C4-dicarbonyl electrophile (Dimethyl Dihydroxyfumarate).[1]
Retrosynthetic Analysis
The pyrimidine core is constructed via a [3+3] cyclization.[1] The molecule is disconnected into two primary synthons:
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Nucleophile (N-C-N): Isobutyramidine (providing the 2-isopropyl group).[1]
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Electrophile (C-C-C-C): Dimethyl Dihydroxyfumarate (providing the C4, C5, C6 carbons and oxygenation).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Isobutyramidine Hydrochloride
The amidine is unstable as a free base and is synthesized/stored as the hydrochloride salt.
Reagents:
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Isobutyronitrile (1.0 equiv)[1]
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Methanol (anhydrous, 1.1 equiv)
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Hydrogen Chloride gas (excess) or Acetyl Chloride/MeOH[1]
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Ammonia (anhydrous, in MeOH)
Protocol:
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Imidate Formation (Pinner Reaction):
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Charge a flame-dried flask with isobutyronitrile (e.g., 69.1 g, 1.0 mol) and anhydrous methanol (32 g, 1.0 mol).
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Cool to 0°C under
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Bubble dry HCl gas into the solution until saturation (approx. 1.1–1.2 equiv), maintaining temp < 10°C. Alternatively, add acetyl chloride dropwise to methanol at 0°C to generate anhydrous HCl in situ.
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Stir at 0–5°C for 4–6 hours, then allow to warm to room temperature (RT) overnight. The mixture will solidify as methyl isobutyrimidate hydrochloride precipitates.[1]
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Purification: Dilute with cold diethyl ether, filter the white solid, and dry under vacuum.
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Amidine Conversion:
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Suspend the imidate salt in anhydrous methanol (3-4 volumes).
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Cool to 0°C and add ammonia (7M in MeOH, 1.1 equiv) dropwise.
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Stir at RT for 12–18 hours.[1]
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Concentrate in vacuo to remove solvent and excess ammonia.[1]
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Recrystallize the residue from Ethanol/Ether to yield Isobutyramidine Hydrochloride as a hygroscopic white solid.[1]
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Yield Expectation: 85–90%.[1]
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Phase 2: Core Cyclization (The "Dihydroxyfumarate" Route)
This step forms the pyrimidine ring.[1]
Reagents:
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Isobutyramidine Hydrochloride (1.0 equiv)[1]
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Dimethyl Dihydroxyfumarate (1.0 equiv)[1]
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Sodium Methoxide (NaOMe) (2.5 equiv, 25-30% in MeOH)[1]
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Methanol (anhydrous)[1]
Protocol:
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Preparation of Free Base:
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In a reactor, dissolve Isobutyramidine HCl (1.0 equiv) in anhydrous methanol (10 vol).
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Add NaOMe solution (1.0 equiv) at 0°C and stir for 30 min.
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(Optional) Filter off the NaCl precipitate if a cleaner reaction is required, though typically this is done in situ.
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Condensation:
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To the amidine mixture, add Dimethyl Dihydroxyfumarate (1.0 equiv).
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Add the remaining NaOMe (1.5 equiv) dropwise over 30 minutes. The solution will turn deep yellow/orange.[1]
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Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by HPLC/TLC (disappearance of fumarate).
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Workup & Isolation:
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Cool the reaction mixture to 10°C.
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The product exists as a disodium salt in solution.[1]
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Acidify carefully with 6N HCl to pH ~1–2.[1] Caution: CO2 evolution is possible if decarboxylation occurs, though unlikely under these conditions.
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The target compound, Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate , will precipitate as an off-white to pale yellow solid.[1]
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Stir at 0°C for 2 hours to maximize precipitation.
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Filter the solid and wash with cold water (2x) and cold methanol (1x).[1]
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Purification:
Phase 3: Alternative "Process" Route (Oxalate/Methoxyacetate)
Use this route if Dimethyl Dihydroxyfumarate is unavailable or unstable.[1]
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Claisen Condensation: React Dimethyl Oxalate with Methyl Methoxyacetate using NaOMe in THF/MeOH to form Dimethyl 2-methoxy-3-oxosuccinate .
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Cyclization: React the succinate intermediate with Isobutyramidine HCl (NaOMe, MeOH, Reflux) to yield Methyl 5-methoxy-2-isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate .
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Deprotection: Treat with Magnesium Bromide (
) in Acetonitrile or Boron Tribromide ( ) in DCM to cleave the methyl ether, yielding the 5,6-dihydroxy target.[1]
Mechanism of Action (Chemical)
The formation of the pyrimidine core follows a nucleophilic addition-elimination sequence.[1]
Mechanistic Pathway
Figure 2: Step-wise mechanism of the condensation between isobutyramidine and dimethyl dihydroxyfumarate.
Analytical Data & Characterization
The following data confirms the identity of the synthesized product.
| Parameter | Specification / Expected Value | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Color may darken upon air oxidation (polyphenol nature).[1] |
| Molecular Formula | MW: 212.20 g/mol | |
| MS (ESI+) | ||
| 1H NMR (DMSO-d6) | Broad singlets indicate tautomeric exchange between 5,6-dihydroxy and 5-hydroxy-6-oxo forms.[1] | |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Insoluble in Water (acidic form). |
Safety & Troubleshooting
Critical Safety Parameters
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Isobutyronitrile: Highly toxic and flammable.[1][2] Handle in a fume hood. Ensure Pinner reaction (HCl gas) is vented through a scrubber.[1]
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Sodium Methoxide: Corrosive and moisture sensitive.[1] Exothermic reaction with water.[1]
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Tautomerism: The product exists in equilibrium between the 5,6-dihydroxy and 5-hydroxy-6-oxo forms.[1] This can complicate NMR interpretation.[1] The "oxo" form is typically favored in polar solvents.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete formation of free amidine or hydrolysis of fumarate.[1] | Ensure NaOMe is fresh and anhydrous. Maintain strict anhydrous conditions until quench. |
| Dark Product | Oxidation of the electron-rich 5,6-dihydroxy system.[1] | Perform workup under |
| Impurity: 2-Isopropyl-4,6-dihydroxy... | Decarboxylation of the ester.[1] | Avoid excessive heating during the acidification step.[1] Keep pH adjustment < 20°C. |
References
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Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. Link[1]
- Foundational reference for the 5-hydroxypyrimidinone pharmacophore synthesis.
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Gorbachev, M., et al. (2015).[3] "Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether." Chemistry Journal of Moldova. Link
- Details on the reactivity and stability of the dihydroxyfumar
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Merck & Co., Inc. (2012). "Process for preparing Raltegravir and intermediates." World Intellectual Property Organization, WO2012103105A1. Link
- Authoritative industrial protocol for pyrimidine core construction via amidine condens
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PubChem. "Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate (Analogs)."[1] National Center for Biotechnology Information.[1] Link
- Source for chemical property verification and CAS confirm
